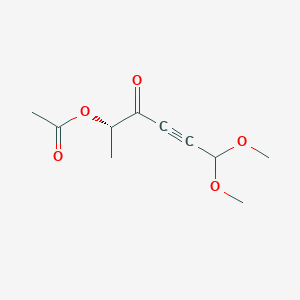
(2S)-6,6-Dimethoxy-3-oxohex-4-yn-2-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-6,6-Dimethoxy-3-oxohex-4-yn-2-yl acetate is an organic compound with a unique structure that includes an acetate group, a hexynyl chain, and two methoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-6,6-Dimethoxy-3-oxohex-4-yn-2-yl acetate typically involves the esterification of the corresponding alcohol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the acetate group into the molecule in a controlled and sustainable manner .
化学反応の分析
Types of Reactions
(2S)-6,6-Dimethoxy-3-oxohex-4-yn-2-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
(2S)-6,6-Dimethoxy-3-oxohex-4-yn-2-yl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2S)-6,6-Dimethoxy-3-oxohex-4-yn-2-yl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetate group can undergo hydrolysis to release acetic acid, which may participate in further biochemical pathways. The methoxy groups and the hexynyl chain contribute to the compound’s overall reactivity and binding affinity.
類似化合物との比較
Similar Compounds
Ethyl L-lactate: Used in the preparation of food additives and pharmaceutical preparations.
Phorbol 12-myristate 13-acetate: Known for its role in biological studies involving protein kinase C.
Uniqueness
(2S)-6,6-Dimethoxy-3-oxohex-4-yn-2-yl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
55095-69-7 |
|---|---|
分子式 |
C10H14O5 |
分子量 |
214.21 g/mol |
IUPAC名 |
[(2S)-6,6-dimethoxy-3-oxohex-4-yn-2-yl] acetate |
InChI |
InChI=1S/C10H14O5/c1-7(15-8(2)11)9(12)5-6-10(13-3)14-4/h7,10H,1-4H3/t7-/m0/s1 |
InChIキー |
UCRCWFSRJNTNRP-ZETCQYMHSA-N |
異性体SMILES |
C[C@@H](C(=O)C#CC(OC)OC)OC(=O)C |
正規SMILES |
CC(C(=O)C#CC(OC)OC)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















